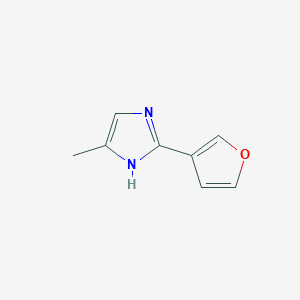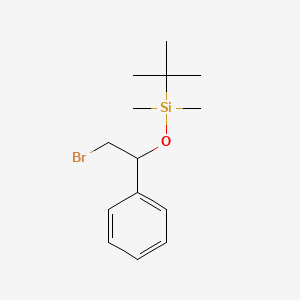
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C14H23BrOSi. It is a versatile reagent used in organic synthesis, particularly in the protection of hydroxyl groups and the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom, a phenyl group, and a tert-butyl dimethylsilyl group, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromoethanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in anhydrous conditions using a solvent like methylene chloride. The process can be summarized as follows:
Reactants: 2-bromoethanol, tert-butyl(dimethyl)silyl chloride, imidazole.
Solvent: Methylene chloride.
Conditions: Anhydrous, room temperature.
Product: This compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution: Various substituted phenylethoxy derivatives.
Hydrolysis: Phenylethanol.
Oxidation/Reduction: Corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities and in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group and a reagent in substitution reactions. The tert-butyl dimethylsilyl group provides steric hindrance, protecting sensitive hydroxyl groups from unwanted reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar structure but lacks the phenyl group.
tert-Butyl-(2-methoxyethoxy)dimethylsilane: Contains a methoxy group instead of a bromo group.
(2-Bromo-1-phenylethoxy)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group
Uniqueness
(2-Bromo-1-phenylethoxy)(tert-butyl)dimethylsilane is unique due to the combination of its bromine, phenyl, and tert-butyl dimethylsilyl groups. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to act as both a protecting group and a reactive intermediate sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H23BrOSi |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
(2-bromo-1-phenylethoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13(11-15)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3 |
InChI-Schlüssel |
NNEFCXKALXTXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


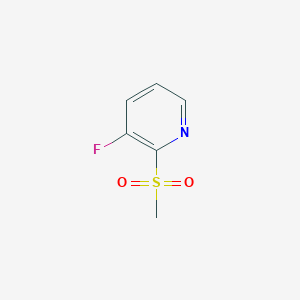
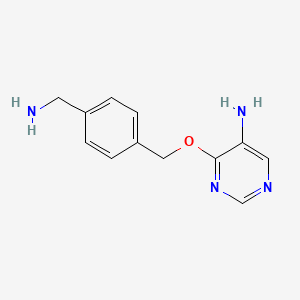
![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
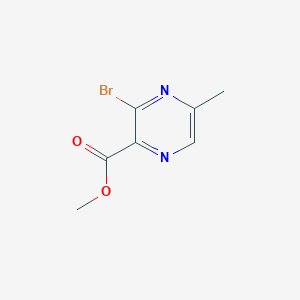
![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
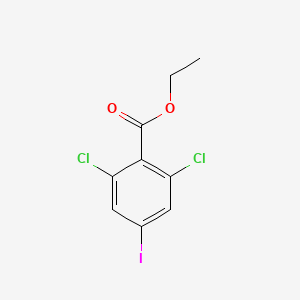
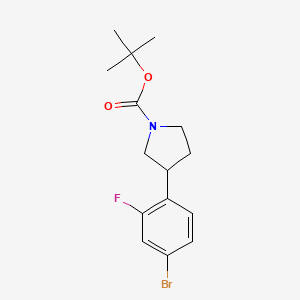
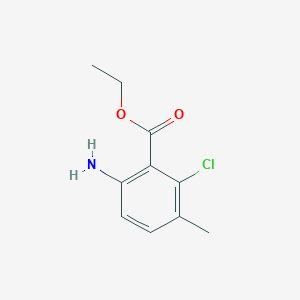
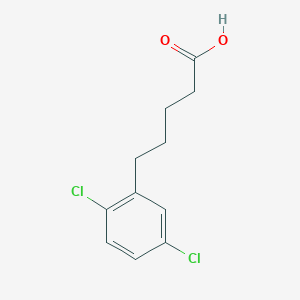
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
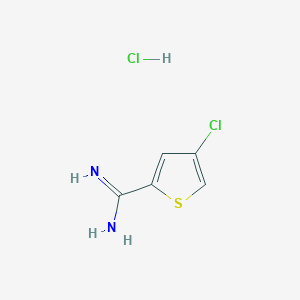
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)
